molecular formula C6H6N2OS B6235875 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde CAS No. 1000878-41-0

4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde

Cat. No.: B6235875
CAS No.: 1000878-41-0
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is an organic compound with the molecular formula C6H6N2OS. It is a member of the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thiosemicarbazide, followed by oxidation to form the thiadiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiadiazole derivatives .

Scientific Research Applications

4-Cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering biochemical pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-cyclopropyl-1,2,3-thiadiazole-5-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

1000878-41-0

Molecular Formula

C6H6N2OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.